

What are the chemical properties of 3-(Methylthio)hexyl acetate?

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Compound of Interest

Compound Name: 3-(Methylthio)hexyl acetate

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An In-depth Technical Guide to the Chemical Properties of **3-(Methylthio)hexyl Acetate**

Introduction

3-(Methylthio)hexyl acetate, CAS Registry Number 51755-85-2, is a fascinating molecule of significant interest to researchers in the fields of flavor science, fragrance chemistry, and food technology.^{[1][2]} Structurally, it is the acetate ester of 3-(methylthio)-1-hexanol and possesses a unique organoleptic profile characterized by sulfurous, green, and tropical fruit notes.^{[2][3][4]} Its presence has been reported in yellow passion fruit, contributing to the fruit's complex aroma.^[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties of **3-(Methylthio)hexyl acetate**, moving from its fundamental structure to its reactivity and analytical characterization. The insights herein are grounded in established chemical principles and supported by empirical data to facilitate a deeper understanding and application of this compound.

Molecular Structure and Physicochemical Properties

3-(Methylthio)hexyl acetate is a bifunctional molecule containing both a thioether (sulfide) linkage and an ester functional group.^[1] This structure dictates its physical characteristics and chemical behavior. The formal IUPAC name is 3-methylsulfanylhexyl acetate.^[1]

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₈ O ₂ S	[1][5]
Molecular Weight	190.30 g/mol	[5]
CAS Registry Number	51755-85-2	[1][5]
Appearance	Colorless liquid	[1][3]
Boiling Point	~216 °C at 760 mm Hg	[6][7]
Density	0.982 - 0.990 g/mL at 20-25 °C	[1][7]
Refractive Index (n _{20/D})	1.461 - 1.469	[1][6][7]
Flash Point	~76 °C (169 °F)	[6][8]
Solubility	Soluble in water, fats, and alcohol	[1][3][8]

Spectroscopic Profile

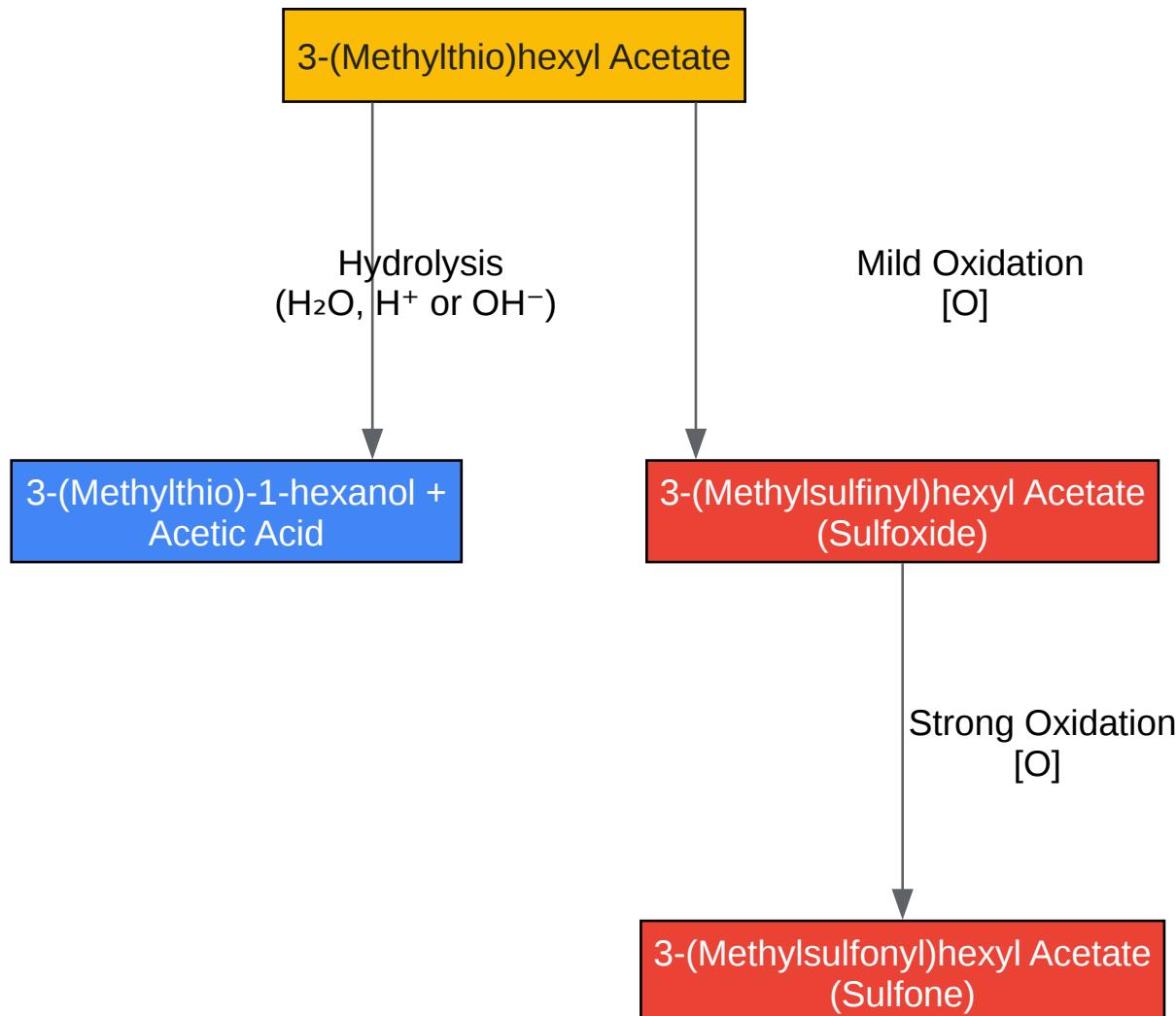
For unambiguous identification and structural elucidation, a combination of spectroscopic techniques is essential. The expected spectral characteristics are as follows:

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by the acetate group. A strong, sharp absorption band is expected in the region of 1737-1750 cm⁻¹, corresponding to the C=O (carbonyl) stretch of an aliphatic ester.[9] Additionally, a prominent C-O stretching band should be visible in the fingerprint region, typically between 1000-1300 cm⁻¹.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum provides a distinct signature. Protons of the acetyl methyl group (CH₃-C=O) are expected to appear as a sharp singlet at approximately δ 2.0-2.2 ppm.[9] The methylene protons adjacent to the ester oxygen (-CH₂-O-) would be shifted downfield to around δ 3.7-4.1 ppm.[9] The methyl protons of the thioether group (S-CH₃) would likely appear as a singlet around δ 2.1 ppm. The remaining aliphatic protons on the hexyl chain would produce complex multiplets in the upfield region (δ 0.9-1.7 ppm).

- ^{13}C NMR: The carbon spectrum would show a characteristic peak for the carbonyl carbon at ~ 170 ppm. The carbons adjacent to the heteroatoms would also be prominent: the $-\text{CH}_2\text{-O-}$ carbon around 60-70 ppm, the carbon bearing the sulfur ($-\text{CH-S-}$) around 30-40 ppm, and the S-CH_3 carbon around 15 ppm.
- Mass Spectrometry (MS): Under electron ionization (EI), **3-(Methylthio)hexyl acetate** will undergo characteristic fragmentation. The molecular ion peak (M^+) at m/z 190 may be observed.[\[10\]](#) Common fragmentation pathways include the loss of the acetyl group, leading to a fragment at m/z 147, and cleavage of the C-S bond. The NIST WebBook provides reference mass spectral data for this compound.[\[10\]](#)

Chemical Reactivity and Stability

The presence of two distinct functional groups, an ester and a thioether, governs the chemical reactivity of **3-(Methylthio)hexyl acetate**. The primary reactions involve hydrolysis of the ester and oxidation of the sulfur atom.



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Key reactivity pathways for **3-(Methylthio)hexyl acetate**.

Hydrolysis of the Ester Functional Group

Like all esters, **3-(Methylthio)hexyl acetate** is susceptible to hydrolysis, a reaction that cleaves the ester bond through the addition of water. This reaction can be catalyzed by either acid or base.[11][12]

- Mechanism: The reaction is a nucleophilic acyl substitution.[11] Water, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alcohol (3-(methylthio)-1-hexanol) and forming a carboxylic acid (acetic acid).[13]
- Conditions: Basic conditions, using reagents like sodium hydroxide, are commonly employed for ester hydrolysis as the reaction is irreversible.[12] Acid-catalyzed hydrolysis, while effective, is an equilibrium process.[11] This reactivity is crucial in biological systems where enzymes called esterases catalyze this cleavage.

Oxidation of the Thioether Functional Group

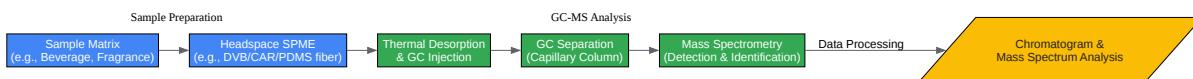
The sulfur atom in the thioether group is in a low oxidation state and can be readily oxidized. This is a highly significant reaction pathway for sulfur-containing compounds.

- Mechanism: The reaction proceeds in two stages. Mild oxidation converts the thioether (sulfide) to a sulfoxide. Further oxidation of the sulfoxide yields a sulfone.[14][15]
- Reagents: A variety of oxidizing agents can be used.
 - To Sulfoxide: Controlled oxidation to the sulfoxide can be achieved using one equivalent of an oxidant like hydrogen peroxide (H_2O_2) or sodium periodate ($NaIO_4$).[15][16]
 - To Sulfone: Stronger oxidizing agents or an excess of a mild oxidant (like H_2O_2) will typically oxidize the thioether all the way to the sulfone.[14][15][17] Peroxyacids such as m-chloroperoxybenzoic acid (m-CPBA) are also highly effective for this transformation.[14]

This susceptibility to oxidation is a key consideration for the stability and storage of **3-(Methylthio)hexyl acetate**, as exposure to oxidizing environments can alter its chemical identity and sensory properties.

Analytical Methodologies

The analysis of volatile sulfur compounds (VSCs) like **3-(Methylthio)hexyl acetate** in complex matrices such as food or fragrances requires sensitive and selective techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[18][19]



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Workflow for the analysis of **3-(Methylthio)hexyl acetate**.

Experimental Protocol: GC-MS Analysis via Headspace Solid-Phase Microextraction (HS-SPME)

This protocol outlines a typical workflow for the extraction and analysis of **3-(Methylthio)hexyl acetate** from a liquid matrix.

Rationale: HS-SPME is a solvent-free extraction technique ideal for concentrating volatile and semi-volatile analytes from a sample's headspace before injection into the GC-MS.[18] For VSCs, a fiber with mixed-phase coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often preferred due to its broad selectivity for compounds of varying polarities and molecular weights.[19]

Methodology:

- **Sample Preparation:**
 - Place 5 mL of the liquid sample into a 20 mL headspace vial.
 - To enhance analyte release into the headspace, especially in aqueous matrices, add a salt like sodium chloride (NaCl) to ~20% (w/v).[19] For samples with high ethanol content,

dilution may be necessary to improve extraction efficiency.[\[19\]](#)

- Seal the vial immediately with a PTFE/silicone septum cap.
- HS-SPME Extraction:
 - Place the vial in a temperature-controlled autosampler tray (e.g., set to 35-40 °C).
 - Expose the DVB/CAR/PDMS SPME fiber to the sample's headspace for a defined period (e.g., 30 minutes) with gentle agitation. This allows analytes to adsorb onto the fiber coating.
- GC-MS Analysis:
 - Injection: The SPME fiber is automatically inserted into the hot GC inlet (e.g., 250 °C), where the adsorbed analytes are thermally desorbed onto the GC column in splitless mode to maximize sensitivity.
 - Gas Chromatography:
 - Column: Use a low-to-mid polarity capillary column (e.g., DB-5ms or equivalent) suitable for general volatile analysis.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Oven Program: Start at a low temperature (e.g., 40 °C, hold for 2 min), then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 250 °C, hold for 5 min) to separate the compounds based on their boiling points and column interactions.
 - Mass Spectrometry:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 350.
 - Identification: Compound identification is achieved by comparing the obtained mass spectrum and retention time with those of an authentic reference standard or a validated spectral library (e.g., NIST).

Conclusion

3-(Methylthio)hexyl acetate is a chemically distinct molecule defined by the interplay of its ester and thioether functionalities. Its physicochemical properties make it a valuable volatile compound in the flavor and fragrance industry. A thorough understanding of its spectroscopic signature is paramount for its accurate identification, while knowledge of its reactivity—specifically its propensity for hydrolysis and oxidation—is critical for predicting its stability, understanding its degradation pathways, and designing appropriate analytical strategies. The methodologies outlined in this guide provide a robust framework for the scientific investigation and application of this compound.

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